Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound. Similar compounds have been used as substrates in the preparation of various derivatives with potential biological activities .
Mode of Action
For instance, it can be used as a substrate in the preparation of bithiophene-based azo dyes, 4-thiazolidinone derivatives, and 1,3,4-thiadiazole and phenothiazine hybrids .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown potential in various applications, such as the development of potent hcv ns5b polymerase inhibitors and possible antitubercular agents .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit HCV NS5B polymerase, an enzyme crucial for the replication of the hepatitis C virus . Additionally, it interacts with other biomolecules, such as bithiophene-based azo dyes, which exhibit nonlinear optical properties . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to exhibit cytotoxic activity against human tumor cell lines, including glioblastoma and melanoma . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits HCV NS5B polymerase by binding to its active site, preventing the replication of the hepatitis C virus . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Acyl chlorides, sulfonyl chlorides, pyridine, and dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure but lacks the fluorophenyl and carboxylate groups.
4-Fluorophenylthiazole: Contains the fluorophenyl group but lacks the amino and carboxylate groups.
Thiazole-4-carboxylate: Contains the carboxylate group but lacks the amino and fluorophenyl groups.
Uniqueness: Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the fluorophenyl and carboxylate groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTYJRKPJUWDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382375 | |
Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-30-4 | |
Record name | Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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